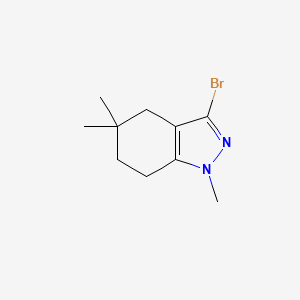

3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-1,5,5-trimethyl-6,7-dihydro-4H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-10(2)5-4-8-7(6-10)9(11)12-13(8)3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNXFRXRTDMNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NN2C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Based Ring Closure

A foundational approach involves the condensation of substituted cyclohexanones with hydrazine hydrate. For example, in the synthesis of analogous indazole derivatives, 1,3-dicarbonyl cyclohexanone intermediates react with hydrazine under acidic conditions to form the indazole core. Applied to the target compound, this method would require a pre-brominated and methylated cyclohexanone precursor.

Example Procedure :

-

Starting Material : 3-Bromo-1,5,5-trimethylcyclohexanone (hypothetical precursor).

-

Cyclization : Reflux with hydrazine hydrate in methanol under acidic catalysis (e.g., HCl).

-

Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

Key challenges include the synthesis of the brominated cyclohexanone precursor, which may require electrophilic bromination of a methyl-substituted cyclohexanone. The methyl groups at positions 1 and 5 could be introduced via alkylation or by using pre-methylated starting materials.

Methyl Group Installation

The 1,5,5-trimethyl substitution pattern poses synthetic challenges due to steric hindrance and the need for regioselective alkylation.

Pre-Methylated Starting Materials

Using commercially available methylated cyclohexanones (e.g., 1,5,5-trimethylcyclohexanone) streamlines the synthesis. If such precursors are unavailable, they can be synthesized via:

-

Aldol Condensation : Between methyl-substituted ketones and aldehydes.

-

Enolate Alkylation : Sequential alkylation of cyclohexanone enolates with methyl iodide.

Post-Cyclization Methylation

Methyl groups can be introduced after indazole formation using methylating agents like methyl iodide or dimethyl sulfate. However, this approach risks over-alkylation and requires careful control of reaction conditions.

Mechanistic and Optimization Insights

Role of Acid Catalysis

In cyclization reactions, protic acids (e.g., HCl) protonate the carbonyl oxygen of the cyclohexanone, enhancing electrophilicity and facilitating nucleophilic attack by hydrazine. Optimization of acid concentration and temperature is critical to avoid side reactions such as over-dehydration.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, methanol) are commonly used to stabilize intermediates. Reflux conditions (60–80°C) balance reaction rate and selectivity, as evidenced by the synthesis of related indazole derivatives.

Purification Techniques

-

Recrystallization : Ethanol and toluene/acetone mixtures are effective for isolating crystalline products.

-

Chromatography : Silica gel chromatography resolves regioisomers and byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclohexanone bromination | Direct route; avoids post-cyclization steps | Requires access to brominated cyclohexanone |

| Post-cyclization bromination | Flexible; modular approach | Risk of over-bromination or side reactions |

| Pre-methylated precursors | Simplifies synthesis | Limited commercial availability |

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug discovery and development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Research Findings

- Corrosion inhibition : HMP and PMP () show that alkylation improves adsorption on metal surfaces. The bromo-trimethyl compound may exhibit similar behavior but with slower desorption due to higher hydrophobicity.

- Receptor binding : Trifluoromethyl-indazole derivatives () bind strongly to glutamate receptors, suggesting bromo analogues could be tuned for similar targets via halogen bonding.

- Synthetic versatility: Bromine allows cross-coupling reactions (e.g., Buchwald-Hartwig), whereas iodo or amino derivatives enable radiochemistry or bioconjugation .

Biological Activity

3-Bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. This compound has attracted significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Molecular Formula: C10H14BrN2

CAS Number: 2866353-95-7

IUPAC Name: 3-bromo-1,5,5-trimethyl-6,7-dihydro-4H-indazole

The unique structure of this compound includes a bromine atom and trimethyl groups that influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites. This property is critical for its potential therapeutic applications.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, thus modulating their activity and influencing various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

These results suggest that while the compound is effective against certain cancer types (e.g., HeLa), it may have variable efficacy across different cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for developing treatments for chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other compounds in the indazole family:

| Compound | Activity | Notes |

|---|---|---|

| Indazole | Broad range of biological activities | Parent compound |

| 3-phenyl-2-[4-(trifluoromethyl)phenyl]-indazole | Significant anti-inflammatory activity | Related derivative |

| 2-benzyl-3-phenylamino-indazole | Antinociceptive properties | Known for pain relief |

The presence of the bromine atom and specific substitution patterns in this compound contribute to its distinct biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of indazole compounds. For example:

- Synthesis and Evaluation: A study synthesized several derivatives based on the indazole core and evaluated their anticancer activities against various cell lines. The findings suggested that modifications to the indazole structure could enhance biological activity significantly .

- Mechanistic Insights: Another study focused on understanding how structural changes in indazoles affect their interaction with target proteins involved in cancer progression .

Q & A

Q. Methodological Focus

- Flow chemistry : Continuous reactors minimize side reactions and improve heat management.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .

- In-situ monitoring : FTIR or Raman spectroscopy tracks bromine consumption to optimize endpoint detection .

How can researchers investigate the pharmacological mechanism of this compound?

Q. Methodological Focus

- Receptor profiling : Radioligand binding assays (e.g., for sigma receptors) quantify affinity (Ki).

- Enzyme inhibition : Measure IC50 values against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates.

- In vivo models : Zebrafish or murine models assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.